molecular formula C8H5F3N2 B3170541 5-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-80-7

5-(Trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B3170541
CAS No.: 944580-80-7
M. Wt: 186.13 g/mol
InChI Key: BUPPVYBGHPQGKZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to the imidazo[1,2-a]pyridine scaffold

Mechanism of Action

Target of Action

5-(Trifluoromethyl)imidazo[1,2-a]pyridine has been recognized as a significant structural component in the development of various therapeutic agents . It has been used in the development of antituberculosis agents and covalent anticancer agents

Mode of Action

It’s known that this compound is used in the development of covalent inhibitors , which typically work by forming a covalent bond with their target, leading to irreversible inhibition.

Biochemical Pathways

It’s known that this compound is used in the development of antituberculosis agents and covalent anticancer agents , suggesting that it may affect pathways related to these diseases.

Pharmacokinetics

It’s known that this compound is used in the development of covalent inhibitors , which typically have good bioavailability due to their ability to form a covalent bond with their target.

Result of Action

It’s known that this compound is used in the development of antituberculosis agents and covalent anticancer agents , suggesting that it may have significant effects on the cells of these diseases.

Action Environment

It’s known that this compound is used in the development of covalent inhibitors , which typically have good stability due to their ability to form a covalent bond with their target.

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating their activity. It has been reported to interact with kinases, which are enzymes that play a key role in cell signaling pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition of its catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, this compound can alter gene expression profiles by acting on transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time. For example, prolonged exposure to this compound can lead to degradation and reduced efficacy. In in vitro studies, it has been observed that the compound’s activity diminishes over time, which can impact its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as toxicity and organ damage. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which play a key role in drug metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound can also be influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the visible-light-promoted trifluoromethylation method suggests potential for industrial application, given its broad substrate scope and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and radical initiators. Reaction conditions are typically mild, often involving visible light or transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design and materials science, where these properties can be leveraged to achieve specific effects.

Properties

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-12-4-5-13(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPPVYBGHPQGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669586
Record name 5-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944580-80-7
Record name 5-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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